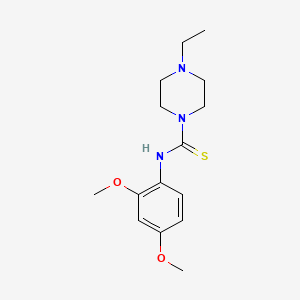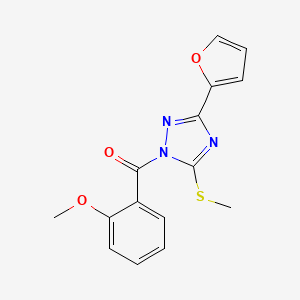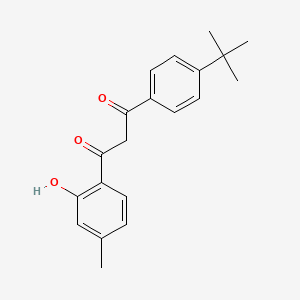
1-(methoxymethyl)-2-(1-naphthylmethyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methoxymethyl)-2-(1-naphthylmethyl)-1H-benzimidazole is a synthetic compound that belongs to the class of benzimidazole derivatives. It has gained significant attention in recent years due to its potential therapeutic applications in various diseases. This compound has been extensively studied for its pharmacological properties, and its synthesis and mechanism of action have been well-established.
Mecanismo De Acción
The mechanism of action of 1-(methoxymethyl)-2-(1-naphthylmethyl)-1H-benzimidazole involves the inhibition of various cellular pathways that are involved in the progression of diseases. It has been shown to inhibit the activity of protein kinase C, which plays a crucial role in the proliferation and survival of cancer cells. Additionally, this compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(methoxymethyl)-2-(1-naphthylmethyl)-1H-benzimidazole have been extensively studied. It has been found to exhibit potent antioxidant activity by scavenging free radicals and reducing oxidative stress. Moreover, this compound has been shown to regulate the expression of various genes involved in the regulation of cellular pathways, leading to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(methoxymethyl)-2-(1-naphthylmethyl)-1H-benzimidazole in lab experiments include its ease of synthesis, high purity, and potent pharmacological properties. However, the limitations of this compound include its low solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
The future directions for the research on 1-(methoxymethyl)-2-(1-naphthylmethyl)-1H-benzimidazole include the development of more potent and selective analogs for the treatment of various diseases. Moreover, the potential use of this compound as a drug delivery system for targeted therapy is an area of active research. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 1-(methoxymethyl)-2-(1-naphthylmethyl)-1H-benzimidazole involves the condensation reaction of 1,2-diaminobenzene with 1-naphthaldehyde and formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of Schiff base, which is then reduced to the desired compound using sodium borohydride.
Aplicaciones Científicas De Investigación
1-(Methoxymethyl)-2-(1-naphthylmethyl)-1H-benzimidazole has been studied extensively for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. It has been shown to exhibit potent anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Moreover, this compound has been found to possess anti-inflammatory and anti-diabetic properties, making it a promising candidate for the treatment of these diseases.
Propiedades
IUPAC Name |
1-(methoxymethyl)-2-(naphthalen-1-ylmethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-23-14-22-19-12-5-4-11-18(19)21-20(22)13-16-9-6-8-15-7-2-3-10-17(15)16/h2-12H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFLZQMIPCHWBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C2=CC=CC=C2N=C1CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-{[(4-chlorophenyl)sulfonyl]imino}diacetic acid](/img/structure/B5829840.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5829843.png)
![N-(4-chlorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5829848.png)
![3-(4-chlorophenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5829852.png)



![N-(3-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5829888.png)
![4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5829897.png)

![ethyl 4-amino-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5829909.png)


![N-allyl-4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5829942.png)